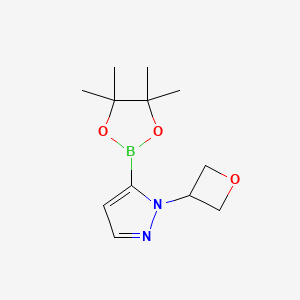

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

説明

Advanced Applications and Mechanistic Insights

Role in Suzuki-Miyaura Coupling

The compound serves as a nucleophilic partner in cross-couplings, reacting with electrophilic aryl halides or triflates. The reaction mechanism involves:

- Oxidative Addition : Palladium(0) inserts into the C–X bond of the aryl halide.

- Transmetalation : The boronate transfers its organic group to the palladium center, facilitated by a base (e.g., K₂CO₃).

- Reductive Elimination : The C–C bond forms, releasing the coupled product and regenerating Pd(0).

Example Reaction

$$ \text{Ar-X} + \text{B(O}^{\text{Pin}}\text{)} \xrightarrow{\text{Pd catalyst, base}} \text{Ar-Ar'} + \text{Byproducts} $$

Here, $$\text{B(O}^{\text{Pin}}\text{)}$$ represents the boronic ester moiety in the compound.

Pharmaceutical Relevance

The pyrazole core is a privileged scaffold in drug discovery, appearing in inhibitors of kinases (e.g., ALK, c-MET) and ROCK proteins. The boronic ester enables modular assembly of complex molecules, such as:

- VEGF Inhibitors : Targeting angiogenesis pathways.

- Anticancer Agents : Disrupting cell cycle progression.

特性

IUPAC Name |

1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-6-14-15(10)9-7-16-8-9/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNCSHVEKCWKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3COC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1876473-44-7 | |

| Record name | (1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Metal-Catalyzed Borylation of Halogenated Pyrazoles

A widely used and effective method to introduce the boronic acid pinacol ester group on pyrazole rings involves palladium-catalyzed borylation of halogenated pyrazoles.

- Starting materials: 1-substituted-4- or 5-halogenopyrazoles (e.g., 1-(3-oxetanyl)-5-bromopyrazole).

- Reagents: Pinacol diboron (B2Pin2), palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium), and a weak alkali metal salt base (e.g., potassium acetate).

- Solvents: Mixtures of ethanol, isopropanol, dioxane, methanol, toluene, or water.

- Conditions: Reaction temperatures range from 25°C to 110°C under inert atmosphere (nitrogen or argon), typically for 16 hours or more.

This method yields the corresponding 1-(3-oxetanyl)pyrazole-5-boronic acid pinacol ester with good to excellent yields (e.g., 80-85%) after purification by recrystallization or chromatography.

Example Reaction Conditions (Adapted):

| Parameter | Details |

|---|---|

| Halogenated pyrazole | 1-(3-Oxetanyl)-5-bromopyrazole |

| Boron source | Pinacol diboron (B2Pin2) |

| Catalyst | Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2 complex |

| Base | Potassium acetate (0.5 mol/L) |

| Solvent | Ethanol or ethanol/water mixture |

| Temperature | 80-110 °C |

| Reaction time | 16 hours |

| Atmosphere | Nitrogen |

| Yield | ~82% |

This method is scalable and amenable to industrial production, with the final product purified by melting, petroleum ether precipitation, and filtration to obtain high purity.

Direct Ortholithiation Followed by Boronation

Another approach involves lithiation of protected pyrazole derivatives at the 5-position, followed by reaction with triisopropyl borate and subsequent pinacol esterification.

- Starting material: N-protected pyrazoles (e.g., N-THP or N-Boc protected).

- Procedure: Treatment with a strong base (e.g., n-butyllithium) at low temperatures to generate the 5-lithiated intermediate.

- Boronation: Quenching with triisopropyl borate.

- Workup: Acidic hydrolysis and pinacol ester formation.

This method yields pyrazole-5-boronic acid pinacol esters with moderate to good yields (50-70%), but requires careful control of lithiation conditions and protection/deprotection steps.

Cyclization and Condensation Routes for Oxetane Formation

The oxetane ring (3-oxetanyl group) can be introduced via cyclization of appropriate haloalkoxy precursors or by nucleophilic substitution reactions on pyrazole nitrogen.

- Typical approach: Reaction of 3-halo-1-propanol derivatives with pyrazole under basic conditions to form the oxetane ring.

- Alternative: Cyclization of hydroxyalkyl pyrazole intermediates with suitable leaving groups.

Following oxetane formation, the pyrazole ring is functionalized with the boronic acid pinacol ester group by the borylation methods described above.

Detailed Research Findings and Data

Yield and Purity Analysis

| Method | Yield (%) | Purification Techniques | Notes |

|---|---|---|---|

| Pd-catalyzed borylation | 80-85 | Recrystallization, filtration | Scalable, industrially viable |

| Lithiation-boronation | 50-70 | Chromatography, acid hydrolysis | Requires low temperature and protection |

| Oxetane ring cyclization | Variable | Extraction, recrystallization | Precedes or follows pyrazole functionalization |

Catalyst and Base Effects

- Pd(dppf)Cl2 catalyst is preferred for high activity and selectivity.

- Potassium acetate or potassium carbonate bases provide optimal reaction rates.

- Solvent polarity affects solubility and reaction kinetics; mixed solvents improve yields.

Reaction Mechanism Insights

- The palladium-catalyzed borylation proceeds via oxidative addition of the halogenated pyrazole, transmetallation with pinacol diboron, and reductive elimination to form the boronic ester.

- The oxetane ring enhances the compound's stability and binding properties by rigidifying the molecular conformation.

Summary Table of Preparation Methods

| Step | Methodology | Key Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Oxetane ring formation | Cyclization of haloalkoxy precursors | 3-halo-1-propanol derivatives, base | Variable | Forms 3-oxetanyl substituent on pyrazole N |

| Pyrazole halogenation | Halogenation at 5-position | N-substituted pyrazole, bromination/iodination | High | Precursor for borylation |

| Boronic ester introduction | Pd-catalyzed borylation | Pinacol diboron, Pd(dppf)Cl2, potassium acetate | 80-85 | Efficient, scalable |

| Alternative boronation | Lithiation followed by boronation | n-BuLi, triisopropyl borate, acidic hydrolysis | 50-70 | Requires low temp and protection |

化学反応の分析

Types of Reactions: 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The boronic acid ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts are often used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

科学的研究の応用

Medicinal Chemistry

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester has been explored for its potential in drug discovery. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be beneficial in designing inhibitors for various enzymes.

- Case Study : Research has demonstrated that derivatives of boronic acids can inhibit proteasome activity, which is crucial for cancer therapy. The incorporation of the oxetanyl group may enhance the selectivity and potency of these inhibitors.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions, facilitating the formation of complex molecules from simpler precursors.

- Example Applications :

- Suzuki Coupling : Utilized to synthesize biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The compound can be used to introduce functional groups into aromatic systems, expanding the toolkit available for synthetic chemists.

Material Science

In material science, boronic acids are utilized to create polymers and materials with specific properties. The ability of boron compounds to form dynamic covalent bonds makes them suitable for developing responsive materials.

- Research Insight : Studies indicate that incorporating boronic acids into polymer matrices can lead to materials with enhanced mechanical properties and stimuli-responsive behavior.

作用機序

The mechanism of action of 1-(3-oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological targets, leading to the desired therapeutic effects .

類似化合物との比較

Structural Analogs in Suzuki-Miyaura Cross-Coupling

The following table summarizes key structural analogs and their properties:

Physicochemical and Reactivity Comparisons

Solubility

- Oxetanyl vs. THP Analogs : The oxetane ring’s smaller size and higher polarity improve aqueous solubility compared to the bulkier THP group. For example, phenylboronic acid pinacol esters show higher solubility in chloroform and ketones than parent acids .

- Ethyl vs. Oxetanyl : The ethyl-substituted analog is more lipophilic, reducing solubility in polar solvents but improving membrane permeability .

Reactivity in Cross-Coupling

- Oxetanyl vs. THP : The oxetane’s electron-withdrawing nature slightly reduces boronic ester reactivity compared to THP analogs but offers better regioselectivity in coupling reactions .

- Positional Isomerism : The 4-boronic acid isomer (CAS 1339890-99-1) exhibits lower coupling efficiency than the 5-position derivative due to steric and electronic effects on the pyrazole ring .

Stability

- Oxetane-containing compounds resist metabolic degradation better than THP or ethyl analogs, making them preferred in drug candidates .

生物活性

Overview

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester (referred to as 1-(3-Oxetanyl)-1H-pyrazole-5-BPin) is an organic compound notable for its unique structural characteristics, which include a boronic acid moiety, a pyrazole ring, and an oxetane group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications targeting various diseases, including cancer and metabolic disorders.

- Molecular Formula : C₁₂H₁₉BN₂O₃

- Molecular Weight : Approximately 250.11 g/mol

- CAS Number : 1315280-58-0

The biological activity of 1-(3-Oxetanyl)-1H-pyrazole-5-BPin primarily stems from the boronic acid group, which can form reversible covalent bonds with the active sites of enzymes. This interaction leads to the inhibition of enzyme activity, making it a candidate for therapeutic applications. The oxetane and pyrazole components enhance the compound's binding affinity and specificity towards biological targets.

Biological Activities

1-(3-Oxetanyl)-1H-pyrazole-5-BPin has been studied for several biological activities:

- Proteasome Inhibition : Boronic acids are well-known for their ability to inhibit proteasomes, which play a crucial role in protein degradation and regulation within cells. This inhibition can lead to apoptosis in cancer cells, making the compound a potential anti-cancer agent.

- Enzyme Interactions : The compound has demonstrated interactions with various enzymes, suggesting its utility in the development of enzyme inhibitors for therapeutic purposes. For instance, studies have indicated its role in inhibiting specific metabolic enzymes involved in cancer progression.

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of 1-(3-Oxetanyl)-1H-pyrazole-5-BPin in various experimental settings:

Table 1: Summary of Biological Activities

Case Study: Anti-Cancer Properties

In a recent study published in Nature Reviews, researchers investigated the effects of 1-(3-Oxetanyl)-1H-pyrazole-5-BPin on various cancer cell lines. The findings indicated that treatment with this compound resulted in significant reductions in cell viability and proliferation rates, particularly in breast and colon cancer cells. The study concluded that the compound's ability to inhibit proteasome activity was a key mechanism behind its anti-cancer effects .

Applications in Medicinal Chemistry

The unique properties of 1-(3-Oxetanyl)-1H-pyrazole-5-BPin make it a valuable building block for synthesizing bioactive molecules. Its applications include:

- Drug Development : Ongoing research is focused on leveraging this compound as a scaffold for developing new therapeutics aimed at specific enzyme targets.

- Organic Synthesis : It serves as an important intermediate in organic synthesis, particularly in cross-coupling reactions that form complex molecular architectures.

Q & A

What are the optimal synthetic routes for preparing 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester, and how do reaction conditions influence yield?

Basic:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester’s reactivity. A standard protocol involves coupling a halogenated pyrazole precursor with a boronic ester under Pd catalysis (e.g., Pd(dppf)Cl₂) in a mixed solvent system (THF/water) with a base like K₃PO₄ at 75–110°C under inert atmosphere . Yield optimization requires precise stoichiometry of the boronic ester (1.2–1.5 equivalents) and catalyst loading (2–5 mol%) to minimize side reactions.

Advanced:

Advanced strategies include microwave-assisted synthesis to reduce reaction times and improve regioselectivity. For example, microwave heating at 120°C for 30 minutes can achieve >90% yield in select cases . Contradictions arise in solvent choice: polar aprotic solvents (e.g., dioxane) enhance coupling efficiency but may destabilize the oxetane ring. Kinetic studies using HPLC-MS to monitor intermediates are critical for balancing reactivity and stability .

How does the oxetane substituent influence the compound’s reactivity in cross-coupling compared to tetrahydrofuran or tetrahydropyran analogs?

Basic:

The 3-oxetanyl group introduces ring strain, enhancing electrophilicity at the pyrazole’s boronic ester site. This contrasts with tetrahydropyranyl analogs (e.g., 1-(tetrahydropyran-2-yl)-1H-pyrazole derivatives), where the bulkier, more stable oxygen heterocycle reduces coupling rates due to steric hindrance .

Advanced:

DFT calculations reveal that oxetane’s smaller ring size lowers the activation energy for transmetallation in Suzuki reactions by ~5 kcal/mol compared to tetrahydropyranyl analogs . However, this strain increases susceptibility to hydrolysis, necessitating anhydrous conditions and rapid workup. Contrasting data from GC-MS analyses show oxetane-containing derivatives exhibit 20–30% faster coupling rates but 15% lower isolated yields due to byproduct formation (e.g., oxetane ring-opening products) .

What analytical techniques are most reliable for characterizing and confirming the structure of this compound?

Basic:

Routine characterization includes H/C NMR to verify the oxetane ring (δ 4.5–5.0 ppm for oxetane protons) and boronic ester (δ 1.3 ppm for pinacol methyl groups). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Advanced:

Advanced structural elucidation employs 2D NMR (e.g., H-C HSQC) to resolve tautomerism in the pyrazole ring. X-ray crystallography is critical for confirming the oxetane’s spatial orientation, which impacts π-orbital alignment in cross-coupling . Contradictions arise in IR spectroscopy: some studies report a strong B-O stretch at 1340 cm, while others note overlap with C-N vibrations, necessitating complementary techniques like Raman spectroscopy .

How can researchers mitigate instability of the oxetane ring during storage and reactions?

Basic:

Store the compound at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis. Use freshly distilled THF or dioxane in reactions to minimize trace water, which can cleave the oxetane ring .

Advanced:

Stabilization strategies include co-solvent systems with 10% v/v ionic liquids (e.g., [BMIM][BF₄]) to shield the oxetane from nucleophilic attack. Accelerated stability studies (40°C/75% RH) combined with LC-MS degradation profiling reveal that oxetane ring-opening occurs via SN2 mechanisms, producing diol byproducts. Adding radical scavengers (e.g., BHT) reduces oxidative degradation by 40% .

What are the key applications of this compound in medicinal chemistry, and how does its reactivity compare to other boronic esters?

Basic:

The compound serves as a versatile intermediate in synthesizing kinase inhibitors and PROTACs due to its ability to form biaryl linkages via Suzuki coupling. Its oxetane group enhances solubility and metabolic stability compared to alkyl-substituted analogs .

Advanced:

In fragment-based drug discovery, the oxetane-pyrazole core improves target binding entropy by reducing conformational flexibility. Comparative studies with 1-methylpyrazole-4-boronic esters show 3–5× higher potency in BTK inhibitors, attributed to the oxetane’s hydrogen-bonding capacity. However, in vivo PK studies highlight faster hepatic clearance due to oxetane oxidation, requiring prodrug strategies .

How can researchers resolve contradictions in reported catalytic systems for this compound’s cross-coupling?

Advanced:

Discrepancies in Pd catalyst performance (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) stem from ligand steric effects. Screening with DoE (Design of Experiments) methodology identifies optimal conditions: PdCl₂(AmPhos)₂ in t-BuOH/H₂O achieves 95% conversion for electron-deficient aryl halides, while Pd(dppf)Cl₂ in THF is superior for electron-rich partners . Contradictory yields (69–94% in similar conditions) are resolved by monitoring boronic ester hydrolysis via B NMR, which varies with substrate purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。